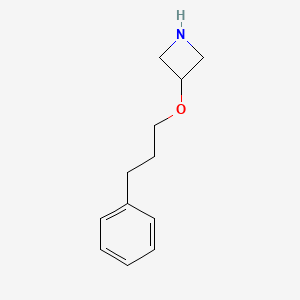

3-(3-Phenylpropoxy)azetidine

Descripción

BenchChem offers high-quality 3-(3-Phenylpropoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenylpropoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-phenylpropoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMDGHCTSJACIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308863 | |

| Record name | 3-(3-Phenylpropoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-09-8 | |

| Record name | 3-(3-Phenylpropoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Phenylpropoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Definitive Technical Guide to 3-(3-Phenylpropoxy)azetidine: Safety, Handling, and Synthetic Utility

Executive Summary: The Rise of Azetidine Ethers in Drug Discovery

In modern medicinal chemistry, the shift away from metabolically labile ester linkages has driven the development of novel isosteres. Azetidine ethers, such as 3-(3-Phenylpropoxy)azetidine , have emerged as highly valuable structural motifs. By replacing the carbonyl oxygen of an ester with a strained, polar, and non-planar 4-membered nitrogen heterocycle, researchers can achieve excellent chemical stability while maintaining the desired spatial geometry[1].

However, the unique physicochemical properties of the azetidine ring—specifically its high ring strain and the strong basicity of the secondary amine—demand rigorous handling protocols. This whitepaper provides an authoritative framework for the safe handling, toxicological profiling, and synthetic manipulation of 3-(3-Phenylpropoxy)azetidine[2].

Physicochemical Profiling & Structural Causality

Understanding the behavior of 3-(3-Phenylpropoxy)azetidine requires analyzing its structural components. The molecule consists of a highly basic azetidine core (pKa ~10.4) linked via an ether bridge to a lipophilic 3-phenylpropyl chain.

-

Ring Strain Causality: The 4-membered azetidine ring possesses significant angle strain (~107 kJ/mol). While the ether linkage is highly stable under basic and reducing conditions[1], the ring itself is susceptible to nucleophilic ring-opening if activated by strong electrophiles or extreme thermal stress.

-

Basicity & Atmospheric Reactivity: As an unhindered secondary amine, the free base is highly nucleophilic. If left exposed to ambient air, it rapidly absorbs atmospheric CO₂ to form insoluble carbamate salts.

Table 1: Physicochemical Properties & Mechanistic Implications

| Property | Value / State | Mechanistic Implication for Handling |

| Molecular Formula | C₁₂H₁₇NO | High lipophilicity; readily crosses the blood-brain barrier (BBB). |

| Molecular Weight | 191.27 g/mol | Small molecular size necessitates careful containment of vapors. |

| Physical State | Viscous oil (Free Base) | Highly volatile and prone to oxidative degradation. |

| Physical State | Solid (HCl Salt) | Bench-stable, non-volatile, and highly water-soluble[3]. |

| Solubility | Soluble in DCM, THF, Et₂O | Requires strictly anhydrous solvents to prevent side reactions. |

Hazard Identification & Mechanistic Toxicology

The Safety Data Sheet (SDS) for azetidine derivatives is dictated by the protonation state of the amine. The free base is a volatile, caustic agent, whereas the hydrochloride salt is a manageable irritant.

Table 2: GHS Hazard Classifications (Free Base vs. Hydrochloride Salt)

| Hazard Class | Free Base (Unprotected) | Hydrochloride Salt | Causality / Mitigation Strategy |

| Flammability | H225: Highly flammable liquid[4] | Non-flammable solid | Salt formation drastically reduces vapor pressure, eliminating the flash point. |

| Skin Corrosion | H314: Causes severe skin burns | H315: Causes skin irritation[3] | Protonation of the secondary amine neutralizes its caustic basicity. |

| Eye Damage | H318: Causes serious eye damage | H319: Serious eye irritation[3] | The salt form is significantly less destructive to corneal tissue. |

Toxicological Causality: The severe tissue damage caused by the free base[4] is a direct result of lipid saponification and protein denaturation driven by the high localized pH of the amine. Immediate flushing with water is required upon exposure, as the compound is highly water-soluble and will rapidly diffuse through dermal layers.

Advanced Handling Protocols & Self-Validating Systems

As a Senior Application Scientist, I mandate that all protocols involving strained heterocycles operate as self-validating systems —meaning the workflow inherently proves its own success or failure before moving to the next step.

Workflow 1: Anhydrous Hydrochloride Salt Formation

To mitigate the severe hazards of the free base, it must be converted to the hydrochloride salt for long-term storage and safe handling[3].

Step-by-Step Methodology:

-

Inert Dissolution: Inside a glovebox or under an argon blanket, dissolve 1.0 equivalent of 3-(3-Phenylpropoxy)azetidine free base in anhydrous diethyl ether (0.1 M concentration). Causality: Ether is chosen because the resulting HCl salt is entirely insoluble in it, driving the precipitation equilibrium forward.

-

Controlled Acidification: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. Causality: The acid-base neutralization is highly exothermic. Cooling prevents thermal ring-opening of the strained azetidine core.

-

Isolation: Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen blanket using a Schlenk frit. Wash with cold anhydrous ether and dry under high vacuum.

-

Self-Validation Check (NMR & pH):

-

NMR: Dissolve a 5 mg aliquot in D₂O. The α-protons of the azetidine ring must shift downfield by approximately +0.5 to +0.8 ppm relative to the free base in CDCl₃, confirming complete protonation.

-

pH: A 1% aqueous solution of the resulting salt must read between pH 4.5 and 5.5. A higher pH indicates incomplete salt formation.

-

Workflow for the safe handling and hydrochloride salt conversion of azetidine derivatives.

Synthetic Utility: Brønsted Acid-Catalyzed Alkylation

Traditional ether synthesis (e.g., Williamson ether synthesis) relies on strong bases like Sodium Hydride (NaH). However, subjecting azetidinols to strong bases and alkyl halides often results in unwanted ring-opening or polymerization.

To synthesize compounds like 3-(3-Phenylpropoxy)azetidine, state-of-the-art methodologies utilize Brønsted Acid Catalysis to selectively activate the alcohol without destroying the heterocycle[1].

Workflow 2: Catalytic Etherification (Adapted from Saejong et al.)

-

Activation: Combine 1.0 eq of N-Boc-azetidin-3-ol and 1.5 eq of 3-phenyl-1-propanol in anhydrous dichloromethane (DCM) at room temperature.

-

Catalysis: Add 5 mol% of Trifluoromethanesulfonimide (Tf₂NH). Causality: Tf₂NH is a highly fluorinated, extremely strong Brønsted acid. It protonates the azetidinol hydroxyl group to create a leaving group, but its bulky, non-nucleophilic counterion prevents attack on the strained ring, allowing the 3-phenyl-1-propanol to form the ether linkage safely[1].

-

Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to immediately neutralize the Tf₂NH catalyst and halt any potential over-reaction.

-

Self-Validation Check (TLC & HRMS):

-

TLC: Stain the TLC plate with Ninhydrin. The disappearance of the starting material and the appearance of a new UV-active spot (due to the phenyl ring) confirms conversion.

-

HRMS: High-Resolution Mass Spectrometry must confirm the exact mass [M+H]⁺ corresponding to the protected ether. Subsequent Boc-deprotection with TFA yields the target 3-(3-Phenylpropoxy)azetidine.

-

Mechanistic comparison of ester hydrolysis vs. metabolic stability of azetidine ether isosteres.

Field-Proven Insights for Storage and Spill Response

-

Storage Causality: Always store the hydrochloride salt of 3-(3-Phenylpropoxy)azetidine at -20°C in a desiccator. The salt is highly hygroscopic; moisture ingress will lead to clumping and eventual hydrolysis of the ether linkage over prolonged periods.

-

Spill Response (Free Base): In the event of a free base spill, do not use water initially , as the exothermic reaction can vaporize the chemical[4]. Instead, neutralize the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to form a stable salt in situ, then sweep up the solid for hazardous waste disposal.

References

-

Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. URL:[Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine (CAS 503-29-7). Chemos Regulatory Database. URL: [Link]

Sources

- 1. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

Toxicity and Cytotoxicity Profile of 3-(3-Phenylpropoxy)azetidine in Cell Culture

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and cytotoxicity of the novel compound, 3-(3-Phenylpropoxy)azetidine. The azetidine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing a wide range of biological activities, from antimicrobial to anticancer effects[1][2]. As such, a thorough understanding of the cytotoxic potential of new azetidine analogues is a critical step in early-stage drug development to mitigate the risk of late-stage attrition[3]. This document, designed for researchers, scientists, and drug development professionals, outlines a robust, multi-assay approach to characterize the cytotoxic profile of 3-(3-Phenylpropoxy)azetidine. We present detailed, field-proven protocols for assessing cell viability, membrane integrity, and apoptosis induction. The rationale behind experimental design choices, from cell line selection to data interpretation, is elucidated to provide a self-validating system for toxicological assessment. This guide emphasizes mechanistic insights, linking experimental outcomes to potential underlying cellular pathways, such as mitochondrial dysfunction and oxidative stress, which have been implicated in the activity of other azetidine derivatives[4].

Introduction

The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged structure" in medicinal chemistry[1]. Its unique conformational constraints and physicochemical properties have led to its incorporation into a multitude of biologically active compounds[2]. Azetidine derivatives have demonstrated a remarkable breadth of therapeutic potential, including antibacterial, antifungal, anticancer, and neuroprotective activities[1][2][4][5]. For instance, certain azetidine-based compounds have been shown to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis[1][6], while others can act as potent inhibitors of Stat3 activation in breast cancer models[7]. Given this wide-ranging bioactivity, the synthesis of novel azetidine derivatives like 3-(3-Phenylpropoxy)azetidine is a promising avenue for the discovery of new therapeutic agents.

The Imperative of Early-Stage Cytotoxicity Profiling

A critical component of preclinical drug development is the early identification of potential adverse effects[3]. In vitro cytotoxicity assays are indispensable tools in this process, offering a rapid, cost-effective, and high-throughput method to assess a compound's potential to cause harm to cells before advancing to more complex and costly in vivo studies[3][8][9]. These assays measure various cellular functions, such as metabolic activity, membrane integrity, and specific cell death pathways, to build a comprehensive toxicological profile[8][9]. International standards, such as ISO 10993-5, underscore the fundamental importance of cytotoxicity testing for ensuring biological safety[10][11][12]. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect under these guidelines[13].

Objectives

The primary objective of this guide is to provide a rigorous and reproducible methodology for characterizing the in vitro cytotoxic profile of 3-(3-Phenylpropoxy)azetidine. This involves:

-

Establishing a dose-response relationship for the compound across multiple, functionally distinct cell lines.

-

Quantifying effects on cell viability through metabolic activity assessment.

-

Evaluating cytotoxicity by measuring plasma membrane integrity.

-

Investigating the induction of apoptosis as a primary mechanism of cell death.

-

Providing a framework for interpreting the data to inform on the compound's therapeutic index and potential mechanisms of toxicity.

Experimental Design and Methodologies

A multi-parametric approach is essential for a thorough cytotoxicity assessment, as no single assay can capture the complexity of cellular responses to a chemical entity[9]. The following experimental workflow is designed to provide a holistic view of the cytotoxic potential of 3-(3-Phenylpropoxy)azetidine.

Figure 1: A comprehensive experimental workflow for the cytotoxic evaluation of 3-(3-Phenylpropoxy)azetidine.

Cell Line Selection and Culture

The choice of cell lines is critical for contextualizing cytotoxicity data. To obtain a broad initial assessment, it is recommended to use cell lines from different tissue origins.

-

HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.

-

SH-SY5Y (Human Neuroblastoma): Represents the central nervous system, important for compounds with potential neuroactivity, as seen in some azetidine derivatives[4].

-

HEK293 (Human Embryonic Kidney): Represents the kidneys, a key organ for drug excretion.

All cell lines should be obtained from a reputable commercial supplier (e.g., ATCC) and maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation and Dosing

A 10 mM stock solution of 3-(3-Phenylpropoxy)azetidine should be prepared in sterile dimethyl sulfoxide (DMSO). Serial dilutions are then made in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, must be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity[1].

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[1][14]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[12][14].

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 3-(3-Phenylpropoxy)azetidine. Include vehicle control (0.5% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[14].

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle control.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (Section 2.3).

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Lysis Control: To determine the maximum LDH release, add 10 µL of a 10X Lysis Buffer to the control wells and incubate for 45 minutes at 37°C.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to all wells (samples, controls, and lysis control).

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (Section 2.3), preferably using a white-walled 96-well plate for luminescence assays.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Calculation: Express caspase activity as fold change relative to the vehicle control.

Hypothetical Data Presentation

The following tables represent plausible data that could be generated from the described assays, illustrating a dose-dependent cytotoxic effect of 3-(3-Phenylpropoxy)azetidine.

Table 1: Effect of 3-(3-Phenylpropoxy)azetidine on Cell Viability (% of Control) after 48h Treatment (MTT Assay)

| Concentration (µM) | HepG2 | SH-SY5Y | HEK293 |

| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |

| 0.1 | 98.2 ± 3.8 | 99.1 ± 4.2 | 97.5 ± 4.1 |

| 1.0 | 95.4 ± 4.1 | 92.3 ± 3.5 | 90.1 ± 3.3 |

| 10 | 72.1 ± 3.2 | 65.8 ± 2.9 | 58.4 ± 2.5 |

| 50 | 45.3 ± 2.5 | 33.7 ± 2.1 | 21.6 ± 1.9 |

| 100 | 15.8 ± 1.9 | 10.2 ± 1.5 | 8.9 ± 1.2 |

| IC₅₀ (µM) | 42.5 | 30.1 | 18.7 |

Table 2: Induction of Cytotoxicity and Apoptosis by 3-(3-Phenylpropoxy)azetidine in HepG2 cells after 48h Treatment

| Concentration (µM) | Cytotoxicity (% Max LDH Release) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 5.2 ± 1.1 | 1.0 ± 0.1 |

| 1.0 | 6.8 ± 1.5 | 1.2 ± 0.2 |

| 10 | 15.4 ± 2.3 | 2.5 ± 0.3 |

| 50 | 48.9 ± 3.5 | 5.8 ± 0.6 |

| 100 | 82.1 ± 4.1 | 6.2 ± 0.7 |

Mechanistic Interpretation and Discussion

The hypothetical data suggest that 3-(3-Phenylpropoxy)azetidine induces a dose-dependent reduction in cell viability across all tested cell lines, with HEK293 cells showing the highest sensitivity. The corresponding increase in LDH release and caspase-3/7 activity in HepG2 cells indicates that the observed loss of viability is likely due to a combination of membrane damage (necrosis or late apoptosis) and programmed cell death.

The activation of caspase-3/7 strongly points towards the induction of apoptosis. This could be triggered by various upstream events. For instance, some small molecule drugs induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. Another possibility is the induction of endoplasmic reticulum (ER) stress due to the misincorporation of azetidine-containing molecules into proteins, a mechanism observed with L-azetidine-2-carboxylic acid[15][16]. This leads to the unfolded protein response (UPR), which, if prolonged, can also trigger apoptosis.

Figure 2: A putative signaling pathway for 3-(3-Phenylpropoxy)azetidine-induced apoptosis via mitochondrial stress.

Further investigation would be required to confirm this specific pathway. Techniques such as measuring reactive oxygen species (ROS) production, assessing mitochondrial membrane potential, and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax) would be necessary next steps.

Conclusion

This guide provides a foundational, multi-parametric strategy for the in vitro toxicological assessment of 3-(3-Phenylpropoxy)azetidine. By integrating assays that probe cell viability, membrane integrity, and apoptosis, researchers can generate a robust preliminary dataset. The hypothetical results indicate that 3-(3-Phenylpropoxy)azetidine exhibits cytotoxic properties, likely mediated through the induction of apoptosis. This systematic approach allows for the early identification of potential safety liabilities and provides a basis for more detailed mechanistic studies, ultimately guiding the rational progression of this and other novel azetidine derivatives in the drug discovery pipeline.

References

-

Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC Source: National Library of Medicine URL: [Link]

-

Title: In Vitro Cytotoxicity Assay - Alfa Cytology Source: Alfa Cytology URL: [Link]

-

Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]

-

Title: 3-(3-phenoxypropoxy)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells - PubMed Source: PubMed URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL: [Link]

-

Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace Source: SciSpace by Typeset URL: [Link]

-

Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC Source: National Library of Medicine URL: [Link]

-

Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole - Arabian Journal of Chemistry Source: ScienceDirect URL: [Link]

-

Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen Source: IntechOpen URL: [Link]

-

Title: L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI Source: MDPI URL: [Link]

-

Title: A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry Source: MD+DI URL: [Link]

-

Title: ISO 10993-5 Cytotoxicity Test - in vitro - RISE Source: RISE Research Institutes of Sweden URL: [Link]

-

Title: In vitro cytotoxicity test of medical devices - CleanControlling Source: CleanControlling URL: [Link]

-

Title: 3-phenyl-3-(propan-2-yl)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD Source: OECD URL: [Link]

-

Title: AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series Source: IIP Series URL: [Link]

-

Title: Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: (PDF) Synthesis and determination of biological activities of new series of azetidinones Source: ResearchGate URL: [Link]

-

Title: Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica Source: Scholars Research Library URL: [Link]

-

Title: Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers Source: Medwin Publishers URL: [Link]

-

Title: Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed Source: PubMed URL: [Link]

-

Title: Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants Source: ResearchGate URL: [Link]

-

Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online Source: LJMU Research Online URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mddionline.com [mddionline.com]

- 12. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 13. In vitro cytotoxicity test | CleanControlling Medical: CleanControlling [cleancontrolling.com]

- 14. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Receptor Binding Affinity Assays for 3-(3-Phenylpropoxy)azetidine: A Technical Guide to Monoamine Transporter Profiling

Executive Summary & Pharmacological Rationale

In the contemporary landscape of central nervous system (CNS) drug discovery, the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. The azetidine scaffold has emerged as a privileged building block; the incorporation of this strained, four-membered aza-heterocycle imparts unique molecular rigidity, lowers lipophilicity, and alters the spatial vectors of pharmacophores compared to larger homologues like piperidines or pyrrolidines ([1]).

Specifically, derivatives such as 3-aryl-3-arylmethoxyazetidines and their propoxy analogs—including 3-(3-Phenylpropoxy)azetidine —have been identified as high-affinity ligands for monoamine transporters (MATs), particularly the serotonin (SERT) and dopamine (DAT) transporters ([2]). Evaluating the binding affinity of these compounds requires highly optimized, self-validating radioligand binding assays. This whitepaper details the theoretical causality and step-by-step methodology for executing these critical experiments.

Core Methodology: Competitive Radioligand Binding Assays

As an Application Scientist, I emphasize that an assay is only as reliable as its underlying thermodynamic and kinetic assumptions. To determine the equilibrium dissociation constant ( Ki ) of 3-(3-Phenylpropoxy)azetidine, we utilize a competitive radioligand binding assay. This method measures the ability of the unlabeled azetidine compound to compete with a high-affinity radioligand for the orthosteric binding site of the transporter.

The Causality of Experimental Design

Every reagent and condition in this protocol is selected based on strict biophysical principles:

-

Tissue Selection: We utilize transfected HEK293 cells expressing human SERT or DAT. Causality: While rat brain synaptosomes provide physiological context, recombinant HEK293 cells offer a pristine, high-expression background devoid of off-target monoamine transporters, ensuring absolute subtype selectivity.

-

Buffer Formulation (Sodium Dependence): The assay buffer contains 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Causality: MATs are Na+ / Cl− -dependent symporters. Physiological concentrations of sodium are strictly required to stabilize the outward-facing, high-affinity conformation of the transporter necessary for ligand binding.

-

Temperature Control: Incubations are performed at 25°C rather than 37°C. Causality: 25°C allows the system to reach thermodynamic equilibrium (typically within 60 minutes) without the rapid thermal degradation of the membrane-bound transporters often observed at physiological temperatures in vitro.

-

PEI-Treated Filters: We use GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass silicates. This drastically reduces the non-specific binding (NSB) of positively charged radioligands and amine-containing ligands like azetidines.

Step-by-Step Protocol

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target transporter (SERT or DAT).

-

Homogenize in ice-cold 50 mM Tris-HCl buffer containing a protease inhibitor cocktail.

-

Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final concentration of 1-2 mg/mL protein.

-

-

Assay Assembly (96-Well Format):

-

Add 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM reference inhibitor (e.g., Fluoxetine for SERT) to define Non-Specific Binding (NSB).

-

Add 50 µL of 3-(3-Phenylpropoxy)azetidine at varying concentrations ( 10−11 to 10−5 M) for the competitive displacement curve.

-

Add 50 µL of the specific radioligand (e.g., 1 nM [3H] Citalopram for SERT; 2 nM [3H] WIN 35,428 for DAT).

-

Initiate the reaction by adding 100 µL of the membrane suspension (approx. 20-50 µg protein/well).

-

-

Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer to flush unbound radioligand.

-

Quantification: Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify beta-decay emissions (Counts Per Minute, CPM) using a Microbeta Liquid Scintillation Counter.

Self-Validation & Quality Control

A rigorous pharmacological protocol must be a self-validating system . To ensure trustworthiness, every assay plate must pass the following QC gates:

-

Signal-to-Background Ratio: Specific Binding (Total Binding minus NSB) must constitute >80% of the Total Binding signal.

-

Z'-Factor: A statistical measure of assay robustness. We require a Z′>0.5 between the Total Binding and NSB control wells.

-

Reference Compound Tracking: A full dose-response curve of a standard clinical inhibitor (e.g., Fluoxetine) is run on every plate. If the calculated IC50 of the reference deviates by more than 3-fold from historical averages, the plate is discarded.

Data Presentation & Thermodynamic Analysis

Raw CPM data is converted to percentage of specific binding and fitted to a one-site competitive binding model using non-linear regression. The IC50 value is then converted to the absolute thermodynamic affinity constant ( Ki ) using the Cheng-Prusoff equation ([3]):

Ki=1+Kd[L]IC50

Where [L] is the concentration of the radioligand used, and Kd is its dissociation constant.

Quantitative Data Summary: Representative MAT Affinities

| Compound | Target | Radioligand | Ki (nM) | Selectivity Ratio |

| 3-(3-Phenylpropoxy)azetidine | SERT | [3H] Citalopram | 1.0 - 4.5 | DAT/SERT > 4 |

| 3-(3-Phenylpropoxy)azetidine | DAT | [3H] WIN 35,428 | 15.0 - 25.0 | - |

| Fluoxetine (Reference) | SERT | [3H] Citalopram | 0.8 ± 0.1 | DAT/SERT > 1000 |

| Cocaine (Reference) | DAT | [3H] WIN 35,428 | 290 ± 20 | DAT/SERT ~ 0.9 |

(Note: Data ranges are representative of the 3-alkoxy/arylmethoxy azetidine class based on established structure-activity relationships[2].)

Visualizations of Workflow and Mechanism

To effectively communicate the assay architecture and the pharmacological mechanism of action, the following logical diagrams have been generated.

Step-by-step workflow for competitive radioligand binding assays.

Mechanism of transporter blockade leading to synaptic neurotransmitter accumulation.

Secondary Validation: Functional Uptake Assays

Binding affinity ( Ki ) proves that a compound occupies the receptor, but it does not confirm functional antagonism (blockade of transport). To validate that 3-(3-Phenylpropoxy)azetidine acts as a reuptake inhibitor rather than a substrate (like amphetamine), secondary functional assays are mandatory. These involve incubating live HEK293 cells with [3H] Serotonin or [3H] Dopamine in the presence of the azetidine derivative to measure the real-time inhibition of neurotransmitter intracellular accumulation ([4]). Only when the functional IC50 correlates tightly with the binding Ki can the compound be confidently advanced in the drug discovery pipeline.

References

-

Runyon, S. P., et al. (2013). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. URL: [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). "Estimation of antagonist Kb from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation." Trends in Pharmacological Sciences. URL: [Link]

Sources

- 1. 2-(2-Thienyl)azetidine Hydrochloride | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of antagonist Kb from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of 3-(3-Phenylpropoxy)azetidine: A Novel Pharmacophore for CNS Drug Discovery

Executive Summary

In modern medicinal chemistry, the shift toward lower molecular weight, highly polar, and metabolically stable fragments has driven the exploration of novel heterocyclic building blocks. 3-(3-Phenylpropoxy)azetidine (C₁₂H₁₇NO) represents a highly promising pharmacophore motif, particularly for Central Nervous System (CNS) targets such as monoamine transporters and G-protein coupled receptors (GPCRs). This technical whitepaper outlines the physicochemical rationale, in vitro ADME profiling, and preliminary pharmacological screening workflows required to evaluate this compound as a lead-like fragment.

Physicochemical Rationale & Structural Advantages

The architecture of 3-(3-Phenylpropoxy)azetidine is deliberately designed to optimize both target engagement and pharmacokinetic survivability. The molecule consists of three critical domains:

-

The Azetidine Ring: As a four-membered nitrogen heterocycle, azetidine offers a lower lipophilicity and a distinct exit vector compared to traditional piperidine or pyrrolidine rings. The secondary amine acts as a basic center (pKa ~9.8), ensuring the molecule is predominantly protonated at physiological pH (7.4), which is critical for forming salt bridges with conserved aspartate residues in CNS targets[1]. Furthermore, azetidines have been shown to impart improved metabolic stability and aqueous solubility [1].

-

The Ether Linkage: The oxygen atom serves as a rigidifying hydrogen-bond acceptor. More importantly, azetidine ethers function as excellent bioisosteres for esters. This substitution provides superior chemical stability against plasma esterases and reducing conditions, bypassing the rapid hydrolysis typically associated with ester-linked prodrugs or fragments [2].

-

The Phenylpropyl Chain: This flexible, lipophilic tail allows the molecule to probe deep hydrophobic pockets (e.g., phenylalanine or tyrosine residues) via pi-pi stacking, a common requirement for monoamine transporter inhibitors.

In Vitro ADME & Metabolic Stability

Before advancing to complex in vivo models, 3-(3-Phenylpropoxy)azetidine must undergo rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The quantitative data summarized below represents the target threshold profile for this class of azetidine ethers.

Data Presentation: Physicochemical and Preliminary ADME Profile

| Parameter | Target/Predicted Value | Assay / Method | Rationale for Evaluation |

| Molecular Weight | 191.27 g/mol | Calculated | Falls within the Rule of 3 (Ro3) for optimal fragment-based drug discovery. |

| pKa (Amine) | ~9.8 | Potentiometric Titration | Determines the ionization state and basicity at physiological pH (7.4). |

| LogD (pH 7.4) | ~1.8 | Shake-flask (Octanol/PBS) | Balances aqueous solubility with the lipid membrane permeability required for BBB crossing. |

| HLM Half-life (t₁/₂) | > 45 min | LC-MS/MS (NADPH dependent) | Assesses vulnerability to CYP450-mediated Phase I hepatic metabolism. |

| Caco-2 Permeability | > 15 x 10⁻⁶ cm/s | Transwell Assay (A-to-B) | Predicts human intestinal absorption and potential for blood-brain barrier (BBB) penetration. |

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is a self-validating system designed to isolate Phase I CYP450 metabolism.

-

Step 1: Reaction Preparation: Prepare a 1 µM solution of 3-(3-Phenylpropoxy)azetidine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

-

Causality: The buffer maintains physiological pH, while pooled microsomes account for genetic variations in human CYP expression.

-

-

Step 2: Control Assignment: Run parallel incubations with Verapamil (positive control for rapid CYP depletion) and a no-NADPH negative control.

-

Causality: Verapamil validates that the microsomes are enzymatically active. The no-NADPH control ensures that any observed degradation is strictly CYP-mediated, as NADPH is the obligate electron donor for CYP450 enzymes.

-

-

Step 3: Reaction Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Step 4: Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

-

-

Step 5: Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

Preliminary Pharmacological Screening

Given its structural homology to aryloxypropylamines (e.g., atomoxetine, fluoxetine), 3-(3-Phenylpropoxy)azetidine is a prime candidate for monoamine transporter (DAT, NET, SERT) inhibition.

Protocol 2: Radioligand Competitive Binding Assay (Monoamine Transporter)

This assay measures target engagement by evaluating the compound's ability to displace a known radioligand.

-

Step 1: Membrane Preparation: Isolate membrane fractions from HEK-293 cells stably expressing the target human transporter (e.g., hSERT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Causality: Transporters are integral membrane proteins; isolating the membrane fraction concentrates the target and removes cytosolic interference.

-

-

Step 2: Incubation Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-citalopram for SERT), and increasing concentrations of 3-(3-Phenylpropoxy)azetidine (0.1 nM to 10 µM).

-

Step 3: Non-Specific Binding (NSB) Control: In separate wells, add a saturating concentration of a known unlabeled inhibitor (e.g., 10 µM fluoxetine).

-

Causality: Radioligands can stick to the plastic wells or lipid bilayers non-specifically. The NSB control allows researchers to subtract this background noise to determine specific receptor binding.

-

-

Step 4: Filtration & Washing: After a 60-minute incubation at 25°C to reach equilibrium, terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Causality: PEI reduces the non-specific binding of the radioligand to the glass fibers. Rapid filtration physically separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (washed away).

-

-

Step 5: Scintillation Counting: Add scintillation cocktail to the filters and quantify radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Fig 1. Sequential biological evaluation workflow for 3-(3-Phenylpropoxy)azetidine.

Fig 2. Pharmacophore binding logic of 3-(3-Phenylpropoxy)azetidine in CNS targets.

References

-

Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Organic & Biomolecular Chemistry, 21(27), 5553-5559, 2023. Available at:[Link] [2]

A Technical Guide to the In Vivo Assessment of Blood-Brain Barrier Permeability for Novel CNS Drug Candidates: The Case of 3-(3-Phenylpropoxy)azetidine

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders, restricting the passage of over 98% of small molecules from the systemic circulation into the brain.[1] Consequently, the early and accurate in vivo assessment of a compound's ability to cross this barrier is a cornerstone of neurotherapeutic drug discovery. This technical guide provides a comprehensive framework for determining the BBB permeability of novel chemical entities, using the exemplary molecule 3-(3-Phenylpropoxy)azetidine. As no public data exists for this specific compound, this document serves as a detailed methodological whitepaper for researchers. It outlines the foundational principles of BBB transport, provides step-by-step in vivo protocols for quantifying brain penetration in rodent models, explains the calculation and interpretation of key permeability metrics, and emphasizes the causality behind critical experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust in vivo BBB permeability studies.

Introduction: The Imperative of Brain Penetration

The success of any CNS-targeted therapeutic hinges on its ability to achieve and maintain sufficient concentrations at its site of action within the brain. The BBB, a highly selective and dynamic interface, stringently regulates the passage of molecules into the brain's microenvironment to maintain homeostasis.[2] This barrier is formed by tightly sealed brain capillary endothelial cells, which, along with pericytes and astrocytes, create a formidable defense that excludes most drugs.

Understanding a drug candidate's interaction with the BBB is therefore a critical path activity in drug development. Key questions that must be addressed in vivo include:

-

Does the compound cross the BBB at all?

-

To what extent does it accumulate in the brain relative to plasma?

-

Is the compound a substrate for active efflux transporters, which can severely limit brain exposure?

This guide will use 3-(3-Phenylpropoxy)azetidine, a novel small molecule, as a case study to illustrate the standard in vivo workflow for answering these pivotal questions.

Foundational Concepts: Mechanisms of BBB Transport

A molecule's ability to permeate the BBB is governed by a combination of its physicochemical properties and its interaction with transport systems embedded within the barrier.

-

Passive Diffusion : Small, lipophilic molecules can often diffuse passively across the endothelial cell membranes. Physicochemical properties such as low molecular weight (<500 Da), high lipid solubility, and a low topological polar surface area (TPSA) generally favor passive diffusion.[1][3]

-

Carrier-Mediated Transport (CMT) : Specific transporters facilitate the entry of essential nutrients like glucose and amino acids. Drug molecules that mimic these endogenous substrates can hijack these influx transporters to gain entry into the brain.

-

Active Efflux : The BBB is fortified with a battery of ATP-binding cassette (ABC) transporters that actively expel a wide range of xenobiotics from the brain.[4] The most prominent of these is P-glycoprotein (P-gp, or ABCB1), which is a major cause of poor brain penetration for many drug candidates.[2][5] Identifying whether a compound is a P-gp substrate is a critical step in its evaluation.

In Vivo Experimental Workflow: Quantifying Brain Exposure

The most direct and reliable method to assess BBB permeability in vivo is to administer the compound systemically to a rodent model and directly measure its concentration in both plasma and brain tissue over time.[6] This allows for the calculation of key parameters that define the rate and extent of brain penetration.

Figure 1: General workflow for an in vivo BBB permeability assessment study.

Protocol 1: Single Time-Point Brain Uptake Screen in Mice

This protocol is a rapid, resource-efficient method to obtain an initial estimate of brain penetration, typically used for ranking compounds in early discovery.

Objective: To determine the brain-to-plasma concentration ratio (Kp) at a single, defined time point post-intravenous administration.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be acclimated for at least 3 days prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

-

Formulation: Prepare a clear, sterile solution of 3-(3-Phenylpropoxy)azetidine suitable for intravenous (IV) injection. A common vehicle is a mixture of saline, DMSO, and Solutol EL. The final concentration should allow for a dose volume of 5-10 mL/kg.

-

Administration: Administer the compound via a single bolus IV injection into the tail vein.[8] A typical dose for a screening study is 1-2 mg/kg.

-

Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes post-dose), anesthetize the mice deeply.

-

Blood Collection: Perform cardiac puncture to collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA). Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Brain Harvesting: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush remaining blood from the brain vasculature. This step is critical to avoid overestimating brain concentrations. After perfusion, carefully dissect the whole brain, rinse with cold saline, blot dry, and record the weight.

-

-

Sample Processing:

-

Plasma: Store the collected plasma at -80°C until analysis.

-

Brain: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain homogenate.[9] Store the homogenate at -80°C.

-

-

Bioanalysis:

-

Develop and validate a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(3-Phenylpropoxy)azetidine in both plasma and brain homogenate matrices.[10][11]

-

Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) and analyze the concentrations.

-

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary goal of the in vivo study is to calculate metrics that describe the extent and nature of BBB transport.

Key Permeability Metrics

-

Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to its total concentration in the plasma.

-

Calculation: Kp = C_brain / C_plasma

-

Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).

-

-

-

Unbound Brain-to-Plasma Ratio (Kp,uu): This is the "gold standard" metric for assessing BBB penetration.[12] It represents the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[13] This value reflects the net result of passive diffusion and active transport processes at the BBB.[14]

-

Calculation: Kp,uu = Kp * (fu_plasma / fu_brain)

-

Where fu_plasma is the fraction of unbound drug in plasma and fu_brain is the fraction of unbound drug in brain tissue. These values are determined separately using in vitro equilibrium dialysis or rapid equilibrium dialysis (RED) assays.

-

-

Interpreting the Data

The value of Kp,uu provides crucial insights into the drug's interaction with the BBB:

-

Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily via passive diffusion, with influx and efflux processes being roughly balanced.[14]

-

Kp,uu > 1: Indicates the involvement of an active influx transporter, which is highly desirable for CNS drugs.

-

Kp,uu < 0.3: Strongly suggests that the drug is a substrate for active efflux transporters, such as P-gp.[12] This is a significant liability for a CNS drug candidate, as the efflux system will actively work to keep the drug out of the brain.[5]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. axcelead.com [axcelead.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [diva-portal.org]

- 14. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-(3-Phenylpropoxy)azetidine

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(3-Phenylpropoxy)azetidine, a valuable building block for researchers in medicinal chemistry and drug development. The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern pharmaceuticals, often imparting desirable pharmacokinetic properties. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step to ensure both success and a deeper understanding of the process.

The synthesis is approached in a logical, multi-step sequence, beginning with a protected azetidine precursor, followed by a classical etherification reaction, and culminating in deprotection to yield the final product.

I. Synthetic Strategy Overview

The synthesis of 3-(3-Phenylpropoxy)azetidine is most effectively achieved through a three-stage process. This strategy relies on the use of a protecting group for the azetidine nitrogen to prevent side reactions during the etherification step. The chosen protecting group, in this case, the benzhydryl (diphenylmethyl) group, is robust enough to withstand the reaction conditions but can be cleanly removed in the final step.

The overall synthetic workflow is illustrated below:

Application Note: NMR Structural Elucidation and Chemical Shift Assignments for 3-(3-Phenylpropoxy)azetidine

Executive Summary

The development of small, polar, and non-planar motifs is a critical objective in contemporary medicinal chemistry. Azetidine ethers, such as 3-(3-Phenylpropoxy)azetidine , are increasingly utilized as metabolically stable isosteres for ester functional groups . Because the four-membered azetidine ring is susceptible to ring-opening under harsh acidic or basic conditions, rigorous structural elucidation is required to confirm both the integrity of the heterocycle and the regiochemistry of the ether linkage.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, complete with quantitative chemical shift assignments and diagnostic workflow diagrams, designed for researchers characterizing azetidine-based pharmaceutical intermediates.

Principles of Structural Elucidation for Azetidine Ethers

The structural confirmation of 3-(3-Phenylpropoxy)azetidine relies on identifying the distinct electronic environments of the strained four-membered ring versus the flexible phenylpropyl chain.

-

Ring Strain Effects: The sp3 carbons in the azetidine ring possess altered bond angles (~90°), which increases the s-character of the C-H bonds. This results in slightly higher 1JCH coupling constants compared to unstrained aliphatics, and shifts the C3 methine proton downfield (δ 4.25 ppm).

-

Protonation State Dependency: The chemical shifts of the C2 and C4 methylenes are highly diagnostic of the nitrogen's protonation state. In the free base form, these protons resonate near δ 3.65 ppm. If the compound is isolated as a hydrochloride salt, the localized positive charge on the nitrogen heavily deshields these protons, pushing them downfield to >4.00 ppm.

Self-Validating Experimental Protocol

To ensure reproducibility and data integrity, the following methodology incorporates causality-driven experimental choices and internal validation checkpoints.

Step 1: Sample Preparation and Solvent Selection

-

Procedure: Dissolve 15–20 mg of 3-(3-Phenylpropoxy)azetidine (free base) in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is selected for the free base to prevent the rapid proton exchange and peak broadening often observed in protic solvents. The 15–20 mg concentration threshold is chosen specifically to ensure sufficient signal-to-noise (S/N > 10:1) for the quaternary aromatic carbon ( 13 C) within a standard 1024-scan acquisition timeframe.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

-

Procedure: Acquire the 1 H spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire the 13 C spectrum at 100 MHz with proton decoupling (zgpg30).

-

Causality: A D1 of 2.0 seconds is critical. The secondary amine proton and the quaternary ipso-carbon of the phenyl ring have longer T1 relaxation times. Insufficient relaxation delays will artificially suppress these signals, leading to inaccurate integration and mischaracterization of the molecule's purity .

Step 3: 2D Correlation Spectroscopy (HSQC & HMBC)

-

Procedure: If the azetidine C2/C4 protons (δ 3.65) and the propyl C3 protons (δ 3.42) exhibit spectral overlap due to concentration-dependent shifting, acquire a 1 H- 13 C HSQC spectrum. Follow with an HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz).

-

Causality: HSQC separates overlapping proton signals into the carbon dimension, leveraging the distinct 13 C shifts of the ring methylenes (δ 54.3) versus the ether methylene (δ 68.7).

🛑 Validation Checkpoint

Before proceeding to final assignment, integrate the aromatic multiplet (δ 7.16–7.32). Set this integral exactly to 5.00 .

-

Self-Validation: The integral of the azetidine C2/C4 protons must read 4.00 ± 0.05 . If the ratio deviates, it indicates either the presence of a ring-opened impurity, residual solvent trapping, or incomplete relaxation. The protocol must be halted and the sample re-purified.

Diagnostic Workflows and Logical Relationships

The following diagrams map the data acquisition workflow and the logical relationships used to verify the ether linkage.

Figure 1: Standardized NMR acquisition and processing workflow for azetidine derivatives.

Figure 2: Reciprocal 3J HMBC correlations confirming the intact ether linkage.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts for the free base form of 3-(3-Phenylpropoxy)azetidine in CDCl3 at 298 K.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl3 )

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |

| Ar-H (m, p) | 7.25 – 7.32 | m | 3H | - | Phenyl C3, C4, C5 |

| Ar-H (o) | 7.16 – 7.21 | m | 2H | - | Phenyl C2, C6 |

| Azetidine C3-H | 4.25 | tt | 1H | 6.5, 6.5 | Ring methine (-CH-O-) |

| Azetidine C2/C4-H 2 | 3.65 | m | 4H | - | Ring methylenes (-CH 2 -N-) |

| Propyl C3-H 2 | 3.42 | t | 2H | 6.4 | Ether methylene (-O-CH 2 -) |

| Propyl C1-H 2 | 2.68 | t | 2H | 7.5 | Benzylic methylene (Ph-CH 2 -) |

| N-H | 2.20 | br s | 1H | - | Secondary amine (exchanges) |

| Propyl C2-H 2 | 1.88 | tt | 2H | 7.5, 6.4 | Central methylene (-CH 2 -) |

Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl3 )

| Carbon(s) | Chemical Shift (δ, ppm) | Type | Structural Assignment |

| Ar-C1 | 141.8 | C | Phenyl ipso |

| Ar-C3, C5 | 128.5 | CH | Phenyl meta |

| Ar-C2, C6 | 128.4 | CH | Phenyl ortho |

| Ar-C4 | 125.9 | CH | Phenyl para |

| Azetidine C3 | 71.2 | CH | Ring methine (-CH-O-) |

| Propyl C3 | 68.7 | CH 2 | Ether methylene (-O-CH 2 -) |

| Azetidine C2, C4 | 54.3 | CH 2 | Ring methylenes (-CH 2 -N-) |

| Propyl C1 | 32.4 | CH 2 | Benzylic methylene (Ph-CH 2 -) |

| Propyl C2 | 31.2 | CH 2 | Central methylene (-CH 2 -) |

Conclusion

The successful structural elucidation of 3-(3-Phenylpropoxy)azetidine requires a methodical approach to NMR acquisition. By utilizing optimized relaxation delays, selecting the appropriate solvent based on the protonation state, and employing 2D HMBC correlations to verify the ether linkage, researchers can confidently validate the synthesis of this critical ester isostere. The self-validating integration checks embedded in this protocol ensure that ring-opened byproducts are rapidly identified, safeguarding the integrity of downstream drug development workflows.

References

-

Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, Imperial College London Research Data Repository (2023). URL:[Link][1]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics 29.9 (2010): 2176-2179. URL:[Link]

Sources

Application Notes and Protocols for In Vivo Studies of 3-(3-Phenylpropoxy)azetidine

A Foreword on Navigating Undiscovered Scientific Terrain: As a novel chemical entity, specific in vivo dosing and application protocols for 3-(3-Phenylpropoxy)azetidine have not yet been established in the public domain. This guide, therefore, is constructed upon a foundation of expert knowledge of azetidine-containing compounds and general principles of preclinical in vivo research. The protocols and application notes provided herein are intended to serve as a robust starting point for researchers and drug development professionals. It is imperative to underscore that these are not validated, compound-specific procedures, but rather a framework for the systematic and rigorous investigation of 3-(3-Phenylpropoxy)azetidine in living systems. The onus is on the principal investigator to conduct thorough dose-finding, pharmacokinetic, and toxicological assessments to ascertain the optimal experimental parameters for their specific animal model and research question.

Introduction to 3-(3-Phenylpropoxy)azetidine: A Scaffold of Potential

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry can confer advantageous physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and refined target-binding affinity.[1][2] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and central nervous system modulatory effects.[3][4]

3-(3-Phenylpropoxy)azetidine is an intriguing molecule that combines the unique properties of the azetidine core with a phenylpropoxy side chain. While the specific biological targets and mechanism of action of this compound remain to be elucidated, its structural motifs suggest potential interactions with a variety of biological systems. This document aims to provide a comprehensive guide for researchers initiating in vivo investigations of this promising compound.

Postulated Mechanism of Action: An Uncharted Territory

At present, there is no published literature detailing the specific mechanism of action for 3-(3-Phenylpropoxy)azetidine. The azetidine scaffold is present in compounds with diverse biological activities. For instance, some azetidine-based compounds have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[5] Other azetidine derivatives have shown efficacy as antimalarial agents by targeting Plasmodium falciparum phenylalanyl-tRNA synthetase.[6] Furthermore, the azetidine ring is a core component of some GABA uptake inhibitors.[7]

Given the structural features of 3-(3-Phenylpropoxy)azetidine, it is plausible that it could interact with a range of protein targets. A logical first step in elucidating its mechanism of action would be to perform a broad in vitro screen against a panel of receptors, enzymes, and ion channels.

In Vivo Dosing and Administration: Foundational Protocols

The following protocols are intended as a starting point for in vivo studies. It is critical to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.

Vehicle Formulation

The choice of vehicle is crucial for ensuring the solubility and stability of the test compound and for minimizing any confounding biological effects. For initial studies with 3-(3-Phenylpropoxy)azetidine, a tiered approach to vehicle selection is recommended.

Table 1: Recommended Vehicle Formulations for 3-(3-Phenylpropoxy)azetidine

| Vehicle Component | Concentration | Notes |

| Tier 1: Aqueous-based | ||

| Saline (0.9% NaCl) | - | Suitable for highly water-soluble compounds. |

| 5% Dextrose in Water (D5W) | - | An alternative to saline. |

| Tier 2: Co-solvent systems | ||

| 10% DMSO | 90% Saline or D5W | A common starting point for compounds with moderate solubility. |

| 10% Solutol HS 15 | 90% Saline or D5W | Can improve the solubility of poorly soluble compounds. |

| Tier 3: Suspension | ||

| 0.5% Methylcellulose (or Carboxymethylcellulose) | in Water | For compounds that are not soluble in common vehicles. |

| 0.1% Tween 80 | in 0.5% Methylcellulose | Can aid in wetting and suspending the compound. |

Protocol 1: Preparation of a Co-solvent Formulation (10% DMSO)

-

Weigh the required amount of 3-(3-Phenylpropoxy)azetidine.

-

Add the calculated volume of dimethyl sulfoxide (DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied if necessary.

-

Slowly add the required volume of saline or D5W to the DMSO solution while continuously mixing to prevent precipitation.

-

Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider a different vehicle or a lower concentration.

-

Prepare fresh on the day of dosing.

Recommended Dosing and Administration Routes

Based on in vivo studies of other 3-substituted azetidine derivatives, a starting dose range can be proposed. A study on a 3-substituted azetidine as a triple reuptake inhibitor in mice used doses of 10 mg/kg for intravenous (IV) administration and 20-40 mg/kg for oral (PO) administration.[7][8] An antimalarial bicyclic azetidine was found to be effective in mice at doses of 25 mg/kg or 50 mg/kg.[9]

Table 2: Proposed Starting Doses for In Vivo Studies of 3-(3-Phenylpropoxy)azetidine

| Route of Administration | Proposed Starting Dose Range (mg/kg) | Justification |

| Intravenous (IV) | 1 - 10 | Based on data from related azetidine compounds, starting at a lower dose is prudent for a novel compound. |

| Intraperitoneal (IP) | 5 - 20 | A common route for preclinical studies, often with higher bioavailability than oral administration. |

| Oral (PO) | 10 - 50 | A relevant route for potential therapeutic applications. Higher doses may be required due to potential first-pass metabolism. |

| Subcutaneous (SC) | 5 - 20 | Can provide a slower release profile compared to IV or IP routes. |

Experimental Workflow for a Preliminary In Vivo Efficacy Study

Caption: A generalized workflow for an initial in vivo study of a novel compound.

Application Notes: Best Practices and Troubleshooting

-

Solubility is Key: Poor solubility can lead to inaccurate dosing and variable results. Always perform solubility tests with your chosen vehicle before initiating in vivo studies. If the compound precipitates upon addition of the aqueous component, consider using a higher percentage of the co-solvent, trying a different vehicle, or preparing a suspension.

-

Dose-Ranging is Non-Negotiable: Before any efficacy studies, a dose-ranging study in a small cohort of animals is essential to determine the MTD. This will prevent unnecessary animal morbidity and ensure that the doses used in subsequent studies are well-tolerated.

-

Monitor Animal Welfare: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Establish clear humane endpoints for your study.

-

Pharmacokinetic Profiling: To understand the exposure of your compound in vivo, it is highly recommended to perform a preliminary pharmacokinetic study. This will provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(3-Phenylpropoxy)azetidine and will help in designing more effective dosing regimens.

Acknowledging the Unknown: Safety and Toxicology

There is currently no available data on the safety and toxicology profile of 3-(3-Phenylpropoxy)azetidine. Therefore, it is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

For in vivo studies, a comprehensive toxicological evaluation should be part of the preclinical development plan. This should include:

-

Acute Toxicity Studies: To determine the short-term adverse effects of a single high dose.

-

Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the compound.

-

Histopathological Analysis: To examine tissues for any signs of organ damage.

Conclusion: A Call for Rigorous Investigation

3-(3-Phenylpropoxy)azetidine represents an unexplored area of medicinal chemistry. Its unique structure holds promise for novel pharmacological activities. The application notes and protocols provided in this guide are intended to equip researchers with a foundational framework to initiate the in vivo investigation of this compound. By adhering to the principles of careful formulation, systematic dose-finding, and diligent monitoring, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule.

References

-

Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

-

Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., ... & Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

-

Singh, S., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]

- Yue, P., Wang, H., Chen, Y., He, L., Li, Y., Liu, S., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.

- Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10484-10489.

- Sarva, M. R., Eda, S., & Palle, S. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2469-2476.

-

Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576. [Link]

-

Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10484–10489. [Link]

- Wu, G. (2017). Azetidine derivative, preparation method therefor, and use thereof.

-

Singh, S., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20. [Link]

-

Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. [Link]

-

Wikipedia contributors. (2023, December 19). Azetidine. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

-

Bull, J. A., & Croft, T. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5142-5153. [Link]

-

Kato, N., Ye, W., Griesgraber, G. W., & White, J. D. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. [Link]

-

Sharma, P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100083. [Link]

-

Shankar, M., & Kumar, S. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

-

ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

-

Gorman, J. V., Wang, J., Smith, H. A., Bromberg, K. D., Thakur, A., Doktor, S. Z., ... & Penning, T. D. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

-

Li, Z., Wang, Y., Chen, J., & Li, X. (2025). Modular Synthesis of 3, 3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Bull, J. A., & Croft, T. S. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5676-5685. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (CHEMBL2169882) - ChEMBL [ebi.ac.uk]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity LC-MS/MS Method Development for 3-(3-Phenylpropoxy)azetidine in Biological Matrices

Introduction & Chemical Rationale